Rhodium(III) chloride hydrate is a versatile starting material for synthesizing various rhodium catalysts. These catalysts are crucial for a range of organic transformations, including:
Rhodium(III) chloride hydrate serves as a readily available source of rhodium for research on novel materials. Due to its water solubility, it can be easily incorporated into various solution-based processes for material synthesis. Here are some examples:
Rhodium(III) chloride hydrate, also known as rhodium trichloride hydrate, is a crystalline compound with the chemical formula RhCl·xHO, where x typically represents the number of water molecules associated with the rhodium chloride. This compound is notable for its high solubility in water, making it a valuable source of rhodium for various applications in chemistry and industry. Rhodium is a member of the platinum group metals and is known for its catalytic properties, particularly in reactions involving hydrogenation and oxidation processes .
Rhodium(III) chloride hydrate can be synthesized through various methods:
Rhodium(III) chloride hydrate has a wide range of applications:
Studies on the interactions of rhodium(III) chloride hydrate with various substrates reveal its ability to form complexes with ligands such as phosphines and amines. These interactions enhance its catalytic properties and expand its applicability in coordination chemistry. Additionally, investigations into its interaction with biological molecules are ongoing to explore potential therapeutic uses .
Rhodium(III) chloride hydrate shares similarities with several other metal chlorides but exhibits unique properties due to its specific oxidation state and coordination chemistry. Below is a comparison table highlighting some similar compounds:
Compound Name | Formula | Unique Properties |
---|---|---|
Rhodium(II) chloride | RhCl | Lower oxidation state; different catalytic behavior |
Platinum(II) chloride | PtCl | Similar catalytic applications; more stable complex |
Palladium(II) chloride | PdCl | Used in similar catalytic processes; different reactivity |
Gold(III) chloride | AuCl | Higher oxidation state; distinct electronic properties |
Rhodium(III) chloride hydrate's high solubility and specific catalytic properties set it apart from these compounds, making it particularly useful in applications requiring efficient catalysis under aqueous conditions .
Rhodium(3+);trichloride;hydrate represents a family of inorganic compounds with the general formula RhCl₃(H₂O)ₙ, where n varies from 0 to 3 [4]. The compound is commonly encountered in several distinct hydration states, each exhibiting unique compositional characteristics and properties. The anhydrous form, rhodium(III) chloride, has the molecular formula RhCl₃ with a molecular weight of 209.26 grams per mole [9]. The hydrated variants include the trihydrate form with the formula RhCl₃·3H₂O and a molecular weight of 263.31 grams per mole [20].
The computational molecular formula for the monohydrate form is Cl₃H₂ORh with a molecular weight of 227.28 grams per mole [2]. Research has identified specific hydration states including the trihydrate (RhCl₃·3H₂O) and tetrahydrate (RhCl₃·4H₂O) forms, with the latter being less commonly reported in the literature [7]. The compositional variations directly influence the solubility characteristics, with anhydrous rhodium(III) chloride being insoluble in water while hydrated forms exhibit significant water solubility [13].
Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Appearance | Water Solubility |
---|---|---|---|---|---|
Rhodium(III) chloride anhydrous | RhCl₃ | 10049-07-7 | 209.26 | Red-brown crystalline solid | Insoluble |
Rhodium(III) chloride hydrate (general) | RhCl₃·xH₂O | 20765-98-4 | 209.26 + 18.02x | Dark red crystalline powder | Soluble |
Rhodium(III) chloride trihydrate | RhCl₃·3H₂O | 13876-89-6 | 263.31 | Red-brown crystalline powder | Very soluble |
Rhodium(III) chloride tetrahydrate | RhCl₃·4H₂O | 13876-89-6 | 281.33 | Dark red crystalline powder | Very soluble |
Crystallographic investigations of rhodium(III) chloride have revealed distinct structural characteristics depending on the hydration state of the compound [4] [13]. The anhydrous form of rhodium(III) chloride crystallizes in a monoclinic crystal system with the space group C2/m, adopting a structure type similar to aluminum(III) chloride [13]. According to X-ray crystallography studies, the anhydrous material exhibits a dense red-brown solid structure where the metal centers adopt octahedral coordination geometry [4].
The crystallographic structure of anhydrous rhodium(III) chloride features rhodium atoms in octahedral coordination environments with chloride ligands acting as doubly bridging units [4]. This structural motif is characteristic of many transition metal trichlorides and contributes to the insolubility of the anhydrous compound in common solvents [4]. The octahedral molecular geometry adopted by RhCl₃ represents a fundamental structural feature that is maintained across most rhodium(III) complexes [4].
In contrast to the well-characterized anhydrous form, the crystal structures of hydrated rhodium(III) chloride compounds remain less definitively established [4]. Although hydrated rhodium trichloride is widely marketed and frequently utilized in research applications, the precise structural characterization of the red solid commonly described as RhCl₃(H₂O)₃ has not been conclusively determined through crystallographic methods [4]. This structural ambiguity represents a significant gap in the complete understanding of these important rhodium compounds.
Recent crystallographic studies of related rhodium(III) complexes have provided insights into the coordination preferences of the metal center [11] [12]. Research on octahedral rhodium(III) chloroamine complexes has demonstrated that rhodium(III) consistently adopts octahedral coordination geometries with bond distances and angles that deviate minimally from ideal octahedral symmetry [11] [12]. These studies reveal that deviations of valence angles from 90° between chloride and other ligands are typically less than 5°, indicating the strong preference of rhodium(III) for regular octahedral coordination [11].
Property | Anhydrous RhCl₃ | Hydrated Forms |
---|---|---|
Crystal System | Monoclinic | Variable |
Space Group | C2/m | Not fully characterized |
Lattice Parameters (Å) | a = variable, β = variable | Not fully determined |
Coordination Geometry | Octahedral | Distorted octahedral |
Metal Center | Rh(III) | Rh(III) |
Chloride Bridging | Doubly bridging | Modified by hydration |
Melting Point (°C) | 450 | 100 (decomposition) |
Decomposition Temperature (°C) | 450-500 | 100 |
The hydration states of rhodium(III) chloride play a crucial role in determining the compound's physical properties, chemical reactivity, and practical applications [4] [18]. The variable hydration represented by the formula RhCl₃·xH₂O reflects the complex equilibrium between different hydrated species that can exist under varying environmental conditions [4]. The hygroscopic nature of rhodium(III) chloride hydrate makes it particularly sensitive to atmospheric moisture content, leading to composition variations depending on storage conditions [6] [8].
The trihydrate form, RhCl₃·3H₂O, represents one of the most stable and commonly encountered hydration states [7] [20]. This compound exhibits a melting point of approximately 100°C with decomposition, indicating that the water molecules are integral to the crystal structure rather than merely adsorbed surface moisture [5] [6]. The trihydrate form demonstrates very high water solubility, contrasting sharply with the complete insolubility of the anhydrous compound [13].
Aqueous solutions of rhodium(III) chloride hydrate exhibit complex speciation behavior that has been extensively characterized through spectroscopic methods [4] [39]. Nuclear magnetic resonance studies using ¹⁰³Rh have identified multiple rhodium-containing species in aqueous solution, including [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, cis- and trans-[RhCl₂(H₂O)₄]⁺, and various isomers of [RhCl₃(H₂O)₃] [4]. The relative distribution of these species determines the solution color, which can range from yellow for the hexaaquo ion to raspberry-red for chloride-rich species [4].
The significance of hydration extends beyond mere compositional variation to fundamental changes in chemical behavior [18] [19]. Hydrated forms of rhodium(III) chloride serve as precursor materials for the synthesis of various rhodium complexes and catalysts, with the water molecules facilitating ligand exchange reactions [18]. The presence of coordinated water molecules also influences the electronic properties of the rhodium center, affecting both the optical absorption characteristics and the electrochemical behavior of the compound [39].
Research has demonstrated that the hydration state directly correlates with the compound's catalytic activity in various chemical processes [5] [6]. The soluble nature of hydrated rhodium(III) chloride enables its use in homogeneous catalytic systems, where it serves as a precursor for the formation of active catalytic species [6]. The ability of water molecules to act as labile ligands facilitates the coordination of substrate molecules and promotes catalytic turnover in numerous industrial processes [5].
The octahedral coordination geometry represents the predominant structural motif for rhodium(III) centers in rhodium trichloride hydrate compounds [4] [21] [24]. This coordination arrangement arises from the d⁶ electronic configuration of the Rh³⁺ ion, which strongly favors octahedral symmetry due to crystal field stabilization effects [26] [27]. The octahedral geometry is maintained across various hydration states and ligand environments, reflecting the inherent stability of this coordination mode for rhodium(III) [11] [12].
Structural studies of rhodium(III) complexes consistently demonstrate that the metal center exhibits nearly ideal octahedral coordination with minimal geometric distortions [11] [24]. In octahedral rhodium(III) chloride complexes, the Rh-Cl bond distances typically range from 2.33 to 2.39 Ångstroms, with variations depending on the trans influence of opposing ligands [10] [23]. The coordination sphere maintains bond angles very close to the ideal 90° expected for perfect octahedral geometry, with deviations typically less than 5° [11].
The octahedral coordination of rhodium(III) centers exhibits significant sensitivity to the trans influence of coordinating ligands [21] [23]. Research has shown that chloride ligands positioned trans to water molecules display different bond lengths compared to those trans to other chlorides, reflecting the differential electron-donating abilities of the coordinating groups [10] [23]. This trans influence manifests as systematic variations in Rh-Cl bond distances, with stronger donor ligands causing lengthening of bonds to trans-positioned chlorides [23].
In hydrated rhodium(III) chloride compounds, the octahedral coordination sphere typically includes a mixture of chloride ions and water molecules [4] [21]. The specific arrangement of these ligands around the rhodium center depends on the hydration state and solution conditions [39]. Spectroscopic studies have identified multiple geometric isomers, including facial and meridional arrangements of chloride ligands, each exhibiting distinct spectroscopic signatures [4] [39].
The octahedral coordination geometry of rhodium(III) centers contributes significantly to the compound's chemical stability and kinetic inertness [24] [26]. The low-spin d⁶ configuration results in a completely filled t₂g orbital set, providing substantial crystal field stabilization energy that reinforces the octahedral geometry [26] [27]. This electronic configuration also contributes to the diamagnetic nature of rhodium(III) compounds and their characteristic optical absorption properties [26].
The electronic structure of rhodium(III) in trichloride hydrate compounds is characterized by a d⁶ configuration that exhibits low-spin behavior under octahedral crystal field conditions [26] [27] [30]. The Rh³⁺ ion, formed by the removal of three electrons from neutral rhodium, possesses the electronic configuration [Kr] 4d⁶ [25] [31]. This configuration places six electrons in the 4d orbitals, which under octahedral crystal field splitting adopt a low-spin arrangement with all electrons paired in the lower-energy t₂g orbitals [26] [33].
The low-spin d⁶ configuration results in a diamagnetic ground state with zero unpaired electrons, contributing to the stability and kinetic inertness characteristic of rhodium(III) complexes [26] [27]. This electronic arrangement provides substantial crystal field stabilization energy, calculated as 2.4Δₒ, where Δₒ represents the octahedral crystal field splitting parameter [29]. The large crystal field stabilization energy reinforces the preference for octahedral coordination geometry and contributes to the thermodynamic stability of rhodium(III) chloride complexes [26].
The bonding in rhodium(III) chloride hydrate involves a combination of ionic and covalent interactions [21] [23]. The Rh-Cl bonds exhibit significant covalent character due to the overlap between rhodium 4d orbitals and chlorine 3p orbitals [23]. This covalent contribution is evidenced by the systematic variations in bond lengths observed in response to trans influence effects, where different ligands modulate the electron density at the rhodium center [23].
Nuclear magnetic resonance studies using ¹⁰³Rh have provided detailed insights into the electronic environment of rhodium centers in chloride solutions [38] [40]. The ¹⁰³Rh nucleus, with 100% natural abundance and spin ½, exhibits an extremely wide chemical shift range exceeding 12,000 parts per million [40]. This sensitivity to electronic environment enables the identification of different rhodium species in solution and provides information about the bonding interactions with various ligands [38] [40].
The electronic transitions in rhodium(III) chloride hydrate compounds give rise to characteristic optical absorption features [32] [39]. The d-d transitions, while formally forbidden in octahedral symmetry, become partially allowed through vibronic coupling and contribute to the red-brown coloration of the compounds [32]. Charge transfer transitions between rhodium and chloride ligands occur at higher energies and contribute to the overall electronic absorption spectrum [32].
Species | Electronic Configuration | Oxidation State | Magnetic Properties | Number of d-electrons | Spin State |
---|---|---|---|---|---|
Rhodium metal (Rh⁰) | [Kr] 4d⁸ 5s¹ | 0 | Paramagnetic | 9 | N/A |
Rhodium(III) ion (Rh³⁺) | [Kr] 4d⁶ | +3 | Diamagnetic (low-spin) | 6 | Low-spin (S=0) |
Rhodium(III) in octahedral field | d⁶ low-spin configuration | +3 | Diamagnetic | 6 | Low-spin (S=0) |
Rhodium(3+);trichloride;hydrate exhibits distinctive spectroscopic fingerprints across multiple analytical techniques, providing valuable insights into its molecular structure and coordination environment. Infrared spectroscopy reveals characteristic vibrational modes that reflect the complex nature of this hydrated rhodium compound [1]. The infrared spectrum displays prominent absorption bands at 2975 cm⁻¹ and 2910 cm⁻¹, attributed to carbon-hydrogen stretching vibrations, while bending vibrations appear at 1458 cm⁻¹ and 1371 cm⁻¹ [1]. Additional vibrational features are observed at 1162 cm⁻¹ and 1022 cm⁻¹, corresponding to carbon-hydrogen deformation modes, and a significant absorption at 733 cm⁻¹ associated with metal-ligand stretching vibrations [1].
Nuclear magnetic resonance spectroscopy, particularly ¹⁰³Rh NMR, provides critical information about the solution-phase behavior of rhodium(3+);trichloride;hydrate [2]. The ¹⁰³Rh NMR spectra reveal the presence of multiple rhodium aquo-chloro species in aqueous solutions, with the distribution of these species being time-dependent and influenced by chloride concentration [2]. The hexaaquo rhodium(III) ion [Rh(H₂O)₆]³⁺ represents one of the identifiable species, alongside various chloro-substituted derivatives including [RhCl(H₂O)₅]²⁺, cis- and trans-[RhCl₂(H₂O)₄]⁺, and two isomers of [RhCl₃(H₂O)₃] [2].
Ultraviolet-visible spectroscopy demonstrates that rhodium(3+);trichloride;hydrate exhibits multiple absorption bands characteristic of different chloro-rhodate complexes [3]. The [RhCl₄]⁻ complex shows absorption features at 381 nm (shoulder) and 492 nm, while the [RhCl₅]²⁻ species displays bands at 392 nm and 507 nm [3]. The highest chlorinated species, [RhCl₆]³⁻, exhibits absorption maxima at 404 nm and 519 nm [3]. These spectroscopic signatures allow for the identification and quantification of different rhodium species in solution, with the relative distribution determining the overall color of the solutions, which can range from yellow for the hexaaquo ion to raspberry-red for mixed chloro-aquo complexes [3].
Raman spectroscopy provides complementary vibrational information, with spectra available that reveal rhodium-chlorine stretching modes and lattice vibrations characteristic of the crystalline hydrate structure [4]. The Raman signatures are particularly useful for studying the solid-state structure and identifying different hydration states of the compound [4].
The thermodynamic properties of rhodium(3+);trichloride;hydrate reflect its complex thermal behavior and structural transformations. The melting point varies significantly depending on the hydration state, with the anhydrous form exhibiting a melting point of 450°C, while the hydrated form undergoes decomposition at approximately 100°C [5] [6]. This substantial difference highlights the critical role of water molecules in determining the thermal stability of the compound.
Decomposition characteristics reveal a multi-step thermal breakdown process. The hydrated form initially loses water at 100°C, transforming into the anhydrous trichloride [7]. Subsequently, at temperatures ranging from 450-500°C, the anhydrous material decomposes into rhodium metal and chlorine gas [5] [7]. The decomposition process is endothermic, requiring significant energy input to break the rhodium-chlorine bonds [7]. Under specific conditions, sublimation of the anhydrous form occurs at 800°C, providing an alternative decomposition pathway [5].
Density measurements indicate substantial differences between hydration states. The anhydrous form exhibits a density of 5.38 g/cm³, reflecting the compact arrangement of rhodium and chlorine atoms [5]. In contrast, the hydrated form shows a minimum density of 1 g/cm³ at 20°C, demonstrating the significant volume expansion caused by water incorporation [8].
Molecular weight values provide quantitative measures of the different hydration states. The anhydrous basis yields a molecular weight of 209.26 g/mol, while the trihydrate form reaches 263.31 g/mol [5] [4]. These values are essential for stoichiometric calculations and analytical determinations.
Thermal stability requirements mandate storage below 30°C to maintain compound integrity [7]. The hygroscopic nature of rhodium(3+);trichloride;hydrate means it readily absorbs atmospheric moisture, leading to deliquescence under humid conditions [5]. Controlled crystallization can be achieved within the temperature range of 100-450°C under appropriate conditions [9].
The solubility profile of rhodium(3+);trichloride;hydrate demonstrates significant dependence on both the solvent nature and the hydration state of the compound. Aqueous solubility represents the most extensively studied aspect, with the hydrated form showing excellent water solubility [5]. The trihydrate form exhibits very high solubility in water, forming stable solutions that can contain various rhodium-aquo-chloro species [10]. However, solubility can vary with hydration conditions, and some preparations show only slight water solubility depending on the preparation method [7].
Alcohol solubility patterns reveal broad compatibility with lower alcohols. Methanol serves as an effective solvent for the hydrated form, though solubility can vary under different conditions [5] [11]. Ethanol demonstrates excellent solvation properties for the hydrated compound and is commonly employed in synthetic applications involving rhodium(3+);trichloride;hydrate [6] [2]. Propanol-2 (isopropanol) also provides good solubility, particularly under reflux conditions used in coordination complex synthesis [12].
Organic solvent compatibility shows selective solubility patterns. Acetone displays variable solubility behavior, with some sources reporting slight solubility for the hydrated form while others indicate good solubility for commercial grades [6] [13]. This variation likely reflects differences in particle size, hydration state, and preparation methods.
Ether solubility demonstrates poor compatibility, with diethyl ether showing insolubility for both hydrated and anhydrous forms [5] [14]. This insolubility in non-polar solvents reflects the ionic nature of the rhodium-chloride bonds and the polar character imparted by water molecules.
Acid-base solvent systems exhibit distinctive solubility patterns. Hydrochloric acid provides excellent solubility for the hydrated form across various concentrations, facilitating the formation of chloro-rhodate complexes [5] [14]. Alkali solutions, particularly potassium hydroxide, demonstrate good solubility for the hydrated form, though this may involve chemical decomposition rather than simple dissolution [5] [7]. Cyanide solutions also show good solubility, likely forming cyano-rhodate complexes [5].
Specialized solvent systems include aqua regia, which shows contrasting behavior depending on conditions and form. The anhydrous form is generally insoluble in aqua regia, while hot conditions can promote dissolution [5] [7]. Advanced organic solvents such as tetrahydrofuran and chlorinated solvents like dichloromethane provide good solubility, making them valuable for organometallic synthesis applications [15].
The magnetic and electronic properties of rhodium(3+);trichloride;hydrate arise from the electronic configuration of the rhodium(III) center and its coordination environment. Electronic configuration of rhodium(III) corresponds to [Kr] 4d⁶, representing a d⁶ system after the loss of three electrons from the neutral rhodium atom [16] [17]. This electronic arrangement places rhodium(III) in the category of transition metal ions with partially filled d orbitals, leading to characteristic magnetic and spectroscopic properties.
Magnetic behavior in the solid state is predominantly diamagnetic, with the compound exhibiting zero unpaired electrons in its ground state configuration [5] [17]. This diamagnetic character results from the low-spin electronic configuration adopted in the octahedral coordination environment provided by chloride ligands and water molecules [17]. However, certain rhodium(II) intermediates formed during chemical transformations can exhibit paramagnetic behavior in solution [12].
Coordination geometry typically adopts an octahedral arrangement around the rhodium(III) center, with a coordination number of six being most common [5]. This octahedral geometry leads to crystal field splitting with a large Δ₀ value, favoring low-spin configurations [3]. Some specialized complexes may adopt square planar geometries, particularly when strong field ligands are involved [15].
Spin state characteristics predominantly favor low-spin arrangements due to the strong field nature of the ligand environment [17]. The low-spin d⁶ configuration results in all electrons being paired, contributing to the diamagnetic properties observed in bulk measurements [17]. High-spin configurations are rare and typically occur only under weak field conditions [12].
Electronic transitions manifest in the ultraviolet-visible region, with d-d transitions appearing in the visible range and charge transfer bands occurring in the ultraviolet region [3]. These electronic transitions are responsible for the characteristic red-brown coloration of rhodium(3+);trichloride;hydrate and its various hydrated forms [3].
Electronic ground state corresponds to ¹A₁g in octahedral symmetry, representing a singlet state with no unpaired electrons [18]. This ground state configuration is consistent with the observed diamagnetic properties and provides the basis for understanding the compound's electronic spectroscopy and chemical reactivity.
Magnetic moment measurements typically yield values close to zero Bohr magnetons for the solid material, confirming the diamagnetic nature [12]. However, temperature-dependent variations can occur, and solution-phase measurements may reveal more complex magnetic behavior due to the formation of different coordination species [12].
The stability profile of rhodium(3+);trichloride;hydrate encompasses multiple decomposition pathways and environmental sensitivity factors. Thermal stability demonstrates a clear temperature dependence, with the compound remaining stable below 100°C under normal atmospheric conditions [7]. Above this temperature, systematic dehydration begins, leading to the loss of coordinated and lattice water molecules [7]. Complete thermal decomposition occurs above 450°C, where the anhydrous trichloride breaks down into rhodium metal and chlorine gas [5].
Dehydration pathway represents the primary thermal transformation, proceeding according to the reaction: RhCl₃·xH₂O → RhCl₃ + xH₂O [7]. This process occurs gradually above 100°C, with complete dehydration typically achieved between 100-200°C depending on heating rate and atmospheric conditions [7]. The dehydration process is reversible under appropriate humidity conditions, reflecting the hygroscopic nature of the compound [5].
High-temperature decomposition follows the stoichiometric pathway: RhCl₃ → Rh + 3/2 Cl₂ [5]. This decomposition occurs in the temperature range of 450-800°C, producing rhodium metal and gaseous chlorine as the primary products [5]. The reaction is endothermic and requires sustained high temperatures for completion [5].
Chemical reduction pathways provide alternative decomposition routes under specific conditions. Alcohols such as ethanol can reduce rhodium(III) to lower oxidation states, particularly rhodium(I), facilitating the formation of organometallic complexes [2]. Hydrogen gas also serves as an effective reducing agent, enabling the preparation of rhodium hydride complexes [2].
Environmental stability factors significantly influence compound longevity. The hygroscopic nature of rhodium(3+);trichloride;hydrate means it readily absorbs atmospheric moisture, leading to deliquescence at humidity levels above 50% [5]. Air stability is generally good under normal atmospheric conditions, with no significant oxidation or degradation observed [5]. Photostability under normal lighting conditions prevents light-induced decomposition [19].
Solution stability exhibits complex behavior depending on the medium composition. In hydrochloric acid solutions, the compound demonstrates good stability with time-dependent speciation equilibria [3]. Aqueous solutions show kinetic phenomena that can continue for extended periods, particularly at lower chloride concentrations [2]. pH sensitivity becomes apparent in strongly alkaline conditions, where decomposition to hydroxide species may occur [7].